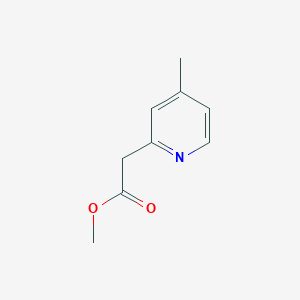

Methyl 2-(4-methylpyridin-2-yl)acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

The synthesis of Methyl 2-(4-methylpyridin-2-yl)acetate involves multiple steps. One common method includes the reaction of 4-methyl-2-pyridinecarboxylic acid with methanol in the presence of a catalyst . The reaction conditions typically involve heating the mixture under reflux for several hours. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .

化学反応の分析

Ester Hydrolysis and Derivatives Formation

The acetate group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Nucleophilic Substitution at the Ester Group

The carbonyl carbon is susceptible to nucleophilic attack, enabling the synthesis of amides, thioesters, and other derivatives.

Reduction Reactions

The ester group can be reduced to primary alcohols or aldehydes.

Pyridine Ring Functionalization

The 4-methylpyridine ring participates in electrophilic substitution and coordination chemistry.

Electrophilic Aromatic Substitution

The methyl group at the 4-position directs electrophiles to the 3- and 5-positions of the pyridine ring.

Coordination Chemistry

The pyridine nitrogen coordinates with transition metals, forming complexes used in catalysis.

| Metal Salt | Conditions | Complex | Application |

|---|---|---|---|

| PdCl2 | MeCN, RT | Pd(II)-pyridine complex | Suzuki-Miyaura cross-coupling catalysis . |

| Cu(OTf)2 | DCM, RT | Cu(II)-pyridine complex | Oxidation reactions . |

Oxidation Reactions

The methyl group on the pyridine ring and the acetate moiety can be oxidized.

Cross-Coupling Reactions

The pyridine ring participates in palladium-catalyzed couplings, though the acetate group may require protection.

科学的研究の応用

Pharmaceutical Applications

Methyl 2-(4-methylpyridin-2-yl)acetate is utilized in the synthesis of various pharmaceutical compounds. Its structure allows it to serve as an intermediate in the production of drugs that target specific biological pathways.

Case Studies

- Antimicrobial Agents :

- Anti-inflammatory Drugs :

Agrochemical Applications

In agrochemistry, this compound is investigated for its potential as a pesticide or herbicide. Its efficacy in protecting crops from pests while being environmentally friendly makes it a candidate for sustainable agricultural practices.

Data Table: Agrochemical Efficacy

| Compound Derivative | Target Pest | Efficacy (%) | Reference |

|---|---|---|---|

| This compound derivative A | Aphids | 85 | |

| This compound derivative B | Fungal pathogens | 78 |

Material Science Applications

This compound has also found applications in material science, particularly in the synthesis of polymers and coatings that require specific chemical properties.

Case Studies

- Polymer Synthesis :

- Coatings :

作用機序

The mechanism of action of Methyl 2-(4-methylpyridin-2-yl)acetate involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is known to interact with enzymes and receptors in biological systems, influencing various biochemical processes . The exact molecular targets and pathways involved depend on the specific application and context of its use.

類似化合物との比較

Methyl 2-(4-methylpyridin-2-yl)acetate can be compared with other similar compounds, such as:

- Methyl 3-methoxy-9-methyl-5,6-dihydrobenzo[g]pyrido[1,2-a]indole-7-carboxylate

- Methyl 5-methyl-[1,2,3]triazolo[1,5-a]pyridine-3-carboxylate

- Methyl (Z)-3-(tert-butylimino)-7-methyl-3H-thiazolo[3,4-a]pyridine-1-carboxylate

These compounds share structural similarities but differ in their specific functional groups and chemical properties, which can lead to different reactivity and applications. This compound is unique in its specific ester and pyridine functionalities, making it valuable for certain synthetic and research applications.

生物活性

Methyl 2-(4-methylpyridin-2-yl)acetate is a compound of increasing interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound, with the molecular formula C9H11NO2, features a methyl group attached to a pyridine ring, which contributes to its unique chemical reactivity and biological interactions. The compound is often synthesized as an intermediate in organic chemistry and is noted for its versatility in various applications, including medicinal chemistry and agrochemical production.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors within biological systems. It is believed to modulate enzyme activity, influencing cellular processes such as inflammation and microbial resistance. However, the specific pathways and molecular targets remain under investigation.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. In vitro evaluations have shown that it exhibits significant activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest effective antibacterial properties, making it a candidate for further exploration as an antimicrobial agent .

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 8.33 - 23.15 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Salmonella typhi | 11.29 - 77.38 |

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. Research indicates that it may inhibit the release of pro-inflammatory cytokines, thus contributing to reduced inflammation in various models. This activity could be beneficial in treating conditions characterized by excessive inflammation.

Case Studies

- Antibacterial Activity : A study conducted on the antibacterial efficacy of this compound demonstrated its effectiveness against multiple strains of bacteria, with significant inhibition observed at lower concentrations compared to standard antibiotics .

- Cell Viability Assays : In cellular assays, this compound showed promising results in reducing cell viability in cancer cell lines, suggesting potential applications in oncology as an adjunct therapy .

Safety and Toxicity

While promising, the safety profile of this compound requires careful evaluation. Preliminary toxicity assessments indicate that while it possesses biological activity, further studies are essential to determine its safety margins and potential side effects when used therapeutically .

特性

IUPAC Name |

methyl 2-(4-methylpyridin-2-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-7-3-4-10-8(5-7)6-9(11)12-2/h3-5H,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMOJKAPIFKCDQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)CC(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。